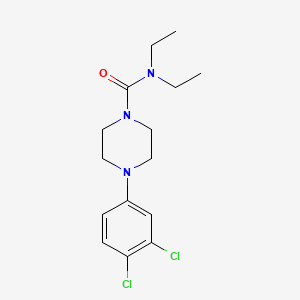

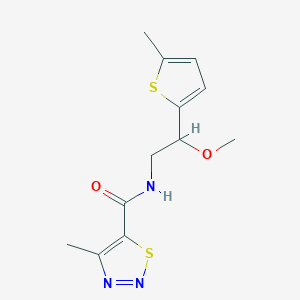

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a novel molecule that incorporates several functional groups and structural motifs known for their biological activities. Thiadiazole, a core structure found in this compound, is a heterocyclic moiety that is often associated with a wide range of pharmacological properties, including anticancer activity. The presence of a thiophene group and a carboxamide linkage further suggests potential for bioactivity, as these features are commonly seen in drug molecules.

Synthesis Analysis

The synthesis of related compounds with thiadiazole scaffolds has been reported using microwave-assisted, solvent-free methods, which are known for their efficiency and environmental friendliness. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, yielding products confirmed by IR, NMR, mass spectral study, and elemental analysis . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds with thiadiazole cores can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods provide information about the functional groups present and the overall molecular framework. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involved confirming the structure with IR, 1H NMR, and MS spectra . Similar analytical techniques would be used to elucidate the structure of this compound.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For instance, N-(2,2,2-trichloro-1-(3-(3-mercapto-4H-1,2,4-triazol-4-yl)thioureido)ethyl) carboxamides were cyclized to form N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides using dehydrosulfurization with HgO in boiling glacial acetic acid . This demonstrates the reactivity of thiadiazole-containing compounds under certain conditions, which could be relevant for the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and stability. The biological activity of these compounds, as seen in the anticancer evaluation of benzamide derivatives containing a thiadiazole scaffold, suggests that they may have favorable pharmacokinetic properties . Computational studies, such as ADMET predictions, can provide insights into the drug-like behavior of these molecules, which would be applicable to this compound as well.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated the synthesis and characterization of various thiadiazole derivatives with antimicrobial properties. For instance, compounds have been synthesized to test against bacterial and fungal species, showing moderate to significant activity. These studies highlight the potential of thiadiazole derivatives as antimicrobial agents, with specific compounds exhibiting higher activity against certain microbial species compared to standard drugs (H. M. Vinusha et al., 2015).

Anticancer Activity

Another area of research involves the synthesis of thiadiazole compounds with potential anticancer activity. New series of these compounds have been synthesized and tested against breast cancer cells, with some showing comparable activity to standard treatments like Paclitaxel (J. Sonar et al., 2020). This suggests the compound's relevance in developing novel anticancer therapeutics.

Fluorescent Dyes and Photovoltaic Applications

Thiadiazole derivatives have been used as building blocks in the synthesis of fluorescent dyes and photovoltaic materials. Compounds synthesized display fluorescence across a range of wavelengths, indicating their utility in developing efficient, color-tunable fluorophores for various applications. This includes their use in polymer photovoltaic devices, demonstrating the impact of ester group positioning on photovoltaic performance and film morphology (Marzena Witalewska et al., 2019).

Antioxidant and Antitumor Activity

Novel heterocyclic compounds containing thiadiazole and selenium have been synthesized and evaluated for antioxidant, antitumor, and antimicrobial activities. These compounds show high efficiency in vitro, suggesting their potential in creating biological active fabrics with antimicrobial properties (M. Khalifa et al., 2015).

Propiedades

IUPAC Name |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S2/c1-7-4-5-10(18-7)9(17-3)6-13-12(16)11-8(2)14-15-19-11/h4-5,9H,6H2,1-3H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSWAQGSDXIBCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C2=C(N=NS2)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B3008598.png)

![4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3008602.png)

![3-[[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B3008606.png)

![N-[(2-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3008607.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B3008611.png)

![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3008616.png)